![molecular formula C5H13ClN2O2 B1398355 2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride CAS No. 1220031-12-8](/img/structure/B1398355.png)
2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride
Overview
Description
Scientific Research Applications
Cardiovascular Research
This compound is known as midodrine hydrochloride and has been recognized for its efficacy as a cardiovascular drug due to its long-lasting blood pressure increasing effect . It’s used in cardiovascular research to study its impact on blood pressure regulation and its potential to treat conditions like orthostatic hypotension.
Synthesis of Pharmaceutical Compounds
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. The process involves an improved synthesis method that yields the compound in a cost-effective manner, which is crucial for large-scale production .
Safety and Toxicology
Safety data sheets for this compound provide essential information for handling and studying its toxicological profile. This is important for researchers working on drug safety and environmental health studies .
Analytical Chemistry
The compound can be used as a standard or reference in analytical chemistry for calibrating instruments or validating methods that are designed to detect similar structures in complex biological samples .
Controlled Environment Research
In research that requires controlled environments, such as cleanrooms, this compound’s stability and reactivity under different conditions can be studied to understand how it behaves in various pharmaceutical formulations .
Biopharma Production
It may also find applications in biopharma production, where its role as an intermediate can be crucial in the development and manufacturing of therapeutic drugs .
properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-N-methylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2-3-8)5(9)4-6;/h8H,2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFBKDHGVQRFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride | |
CAS RN |
1220031-12-8 | |
Record name | Acetamide, 2-amino-N-(2-hydroxyethyl)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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